Cas no 18073-15-9 (6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde)
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
- 1,4-Dimethyl-3-formyl-6-methoxy-carbazol
- 1,4-dimethyl-6-methoxy-3-formylcarbazole
- 3-Formyl-6-methoxy-1,4-dimethyl-carbazol
- 3-formyl-6-methoxy-1,4-dimethylcarbazole
- 6-methoxy-1,4-dimethyl-carbazole-3-carbaldehyde
- dimethyl-1,4 methoxy-6 formyl-3 carbazole
- EINECS 241-980-1
- 9H-Carbazole-3-carboxaldehyde, 6-methoxy-1,4-dimethyl-
- CS-0173127
- NS00025948
- MFCD20921654
- AS-36142
- NSC 143116
- NSC143116
- 6-methoxy-1,4-dimethyl-9h-carbazole-3-carboxaldehyde
- A910751
- 18073-15-9
- AKOS027329002
- DTXSID40171001
- 7QAW228VFP
- NSC-143116
-
- MDL: MFCD20921654
- Inchi: 1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3
- InChI Key: CPXAGPKGSHRHIO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C1C(C)=C(C=O)C=C(C)C=1N2
Computed Properties
- Exact Mass: 253.11000
- Monoisotopic Mass: 253.110279
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 42.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.24
- Boiling Point: 477.5°Cat760mmHg
- Flash Point: 242.6°C
- Refractive Index: 1.706
- PSA: 42.09000
- LogP: 3.75900
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Storage Condition:2-8 °C
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 52731-0.25/G |
6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE |
18073-15-9 | 95% | 0.25/G |
$278 | 2022-06-02 | |
| AstaTech | 52731-1/G |
6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE |
18073-15-9 | 95% | 1/G |
$694 | 2022-06-02 | |
| AstaTech | 52731-5/G |
6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE |
18073-15-9 | 95% | 5/G |
$2082 | 2022-06-02 | |
| Alichem | A449038146-250mg |
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde |
18073-15-9 | 95% | 250mg |
$302.40 | 2023-09-02 | |
| Alichem | A449038146-1g |
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde |
18073-15-9 | 95% | 1g |
$721.00 | 2023-09-02 | |
| Alichem | A449038146-5g |
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde |
18073-15-9 | 95% | 5g |
$2226.86 | 2023-09-02 | |
| TRC | M263173-10mg |
6-Methoxy-1,4-dimethyl-9h-carbazole-3-carbaldehyde |
18073-15-9 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M263173-50mg |
6-Methoxy-1,4-dimethyl-9h-carbazole-3-carbaldehyde |
18073-15-9 | 50mg |
$ 250.00 | 2022-06-02 | ||
| TRC | M263173-100mg |
6-Methoxy-1,4-dimethyl-9h-carbazole-3-carbaldehyde |
18073-15-9 | 100mg |
$ 365.00 | 2022-06-02 | ||
| Chemenu | CM511989-1g |
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde |
18073-15-9 | 95% | 1g |
$*** | 2023-03-30 |
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Suppliers
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Introduction to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS No. 18073-15-9)
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, identified by the CAS number 18073-15-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the carbazole family, a class of aromatic organic compounds characterized by a fused benzene ring and a pyrrole ring. The presence of a formyl group at the 3-position and methoxy substituents at the 1- and 4-positions imparts unique chemical properties and biological activities, making it a valuable scaffold for drug discovery and development.
The structure of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde features a rigid planar system, which is conducive to interactions with biological targets. The formyl group (aldehyde functionality) at the 3-position serves as a reactive handle for further chemical modifications, enabling the synthesis of more complex derivatives. Additionally, the methoxy groups enhance solubility and metabolic stability, which are critical factors in pharmaceutical design.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of carbazole derivatives as modulators of various biological pathways. Studies have demonstrated that compounds with similar structural motifs exhibit promising activities against enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative diseases. The 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde scaffold has been investigated for its ability to interact with transcription factors and kinases, suggesting its utility in developing targeted therapies.
In the realm of medicinal chemistry, the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde has been optimized through multi-step organic reactions. Common synthetic routes involve cyclization reactions followed by functional group transformations to introduce the formyl and methoxy substituents. Advances in catalytic methods have improved yield and purity, making large-scale production feasible for research and industrial applications.
One of the most compelling aspects of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is its role as a precursor in the development of novel bioactive molecules. Researchers have leveraged its structural framework to create derivatives with enhanced pharmacological profiles. For instance, modifications at the 2-position or 7-position have yielded compounds with improved binding affinity to specific protein targets. These derivatives are being evaluated in preclinical studies for their potential therapeutic effects.
The pharmacological properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde have been explored across multiple disease models. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Furthermore, its ability to cross the blood-brain barrier has raised interest in its potential application for treating central nervous system disorders.
From a chemical biology perspective, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde serves as an excellent tool for investigating enzyme mechanisms. Its formyl group allows for covalent capture of reactive intermediates or enzymes involved in post-translational modifications. This property has been exploited in biochemical assays to identify key players in cellular signaling networks.
The spectroscopic characterization of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde provides insights into its electronic structure and intermolecular interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy have confirmed the molecular structure and purity of the compound. These analytical data are essential for ensuring consistency in experimental protocols across different research groups.
Future directions in the study of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde may include exploring its role in epigenetic regulation. Carbazole derivatives have shown promise in altering histone acetylation patterns and DNA methylation status, which are critical epigenetic mechanisms underlying various diseases. By integrating structural biology with high-throughput screening technologies, researchers aim to uncover new therapeutic applications for this compound.
In conclusion,6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS No. 18073-15-9) represents a versatile pharmacophore with significant potential in drug discovery. Its unique structural features and biological activities make it an attractive candidate for further investigation into novel therapeutic strategies. As research continues to uncover new mechanisms of action for carbazole derivatives,6-Methoxy-*1,4*dimethyl9H-*carbazole*-3-carbaldehyde* is poised to play a pivotal role in advancing pharmaceutical innovation.
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